N-benzyl-N-cyclopropylpiperidine-4-carboxamide is a chemical compound notable for its potential applications in medicinal chemistry. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, along with a benzyl group and a cyclopropyl group attached to the nitrogen atom. The molecular formula for this compound is C15H20N2O, and it has garnered interest due to its unique structural characteristics and potential pharmacological properties.
The compound is classified under piperidine derivatives, which are known for their diverse biological activities. N-benzyl-N-cyclopropylpiperidine-4-carboxamide can be synthesized through various chemical methods, often involving the modification of piperidine derivatives. Its hydrochloride form, N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride, is particularly relevant for enhancing solubility in biological assays, making it suitable for pharmaceutical applications.
The synthesis of N-benzyl-N-cyclopropylpiperidine-4-carboxamide typically involves several key steps:
These synthetic methods highlight the versatility available for creating this compound while emphasizing the importance of reaction conditions and reagents used.
The molecular structure of N-benzyl-N-cyclopropylpiperidine-4-carboxamide can be described as follows:
This unique combination of substituents may confer distinct biological activities compared to other similar compounds.
N-benzyl-N-cyclopropylpiperidine-4-carboxamide participates in various chemical reactions that are essential for modifying its structure and exploring its biological activity. Key reactions include:
The mechanism of action for N-benzyl-N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific receptors in biological systems. While detailed mechanisms are still under investigation, preliminary studies suggest that this compound may act on neurotransmitter systems, potentially influencing serotonin and norepinephrine reuptake inhibition pathways. Such interactions could make it a candidate for treating mood disorders or other neurological conditions .
N-benzyl-N-cyclopropylpiperidine-4-carboxamide has potential applications in several scientific fields:
Catalytic hydrogenation is pivotal for constructing the piperidine core and introducing the benzyl moiety. As demonstrated in the synthesis of N-benzyl-4-piperidinecarboxaldehyde, hydrogenation under high-pressure (50–100 psi) H₂ using Rh/Al₂O₃ catalysts achieves near-quantitative reduction of pyridine intermediates to piperidines [6] [7]. The choice of catalyst significantly impacts yield and purity:
Table 1: Hydrogenation Conditions for Piperidine Intermediate Synthesis
Starting Material | Catalyst | Pressure (psi) | Solvent | Yield (%) |
---|---|---|---|---|
4-Cyanopyridine derivative | Rh/Al₂O₃ | 100 | Toluene | 92 |
Pyridinium salt | Pd/C (10%) | 50 | Ethyl acetate | 85 |
N-Boc-piperidone | PtO₂ | 70 | Methanol | 78 |
The convergent synthesis hinges on late-stage amidation between N-benzylpiperidine-4-carboxylic acid (9) and cyclopropylamine. Two predominant routes exist:Route 1 (Carbodiimide Coupling): Using EDCI/HOBt in dichloromethane, this method affords moderate yields (65–75%) but suffers from epimerization at C4 of the piperidine ring. Pre-activation of the acid with carbonyl diimidazole (CDI) prior to cyclopropylamine addition mitigates racemization [8].Route 2 (Acid Chloride Pathway): Treatment of 9 with thionyl chloride generates the acyl chloride, which reacts with cyclopropylamine in <2 h. Though high-yielding (85–90%), this method requires stringent moisture control [5] [7].
Cyclopropane ring installation demands precision. Substituent effects on the benzyl group (e.g., electron-withdrawing 4-bromo) can sterically hinder amidation, reducing yields by 15–20% [5]. Optimal results occur when the benzyl group is introduced before amidation via N-alkylation of piperidine-4-carboxamide using benzyl bromide [3].
Table 2: Amidation Route Efficiency for Target Compound
Method | Conditions | Reaction Time | Yield (%) | Purity |
---|---|---|---|---|
EDCI/HOBt | DCM, 25°C, 24 h | 24 h | 68 ± 3 | 95% |
Acid chloride | SOCl₂, then cyclopropylamine, 0°C→25°C | 3 h | 87 ± 2 | 98% |
CDI-mediated | THF, cyclopropylamine, reflux | 12 h | 79 ± 4 | 97% |
Stereocontrol at C4 of the piperidine ring is critical for bioactivity. Three strategies dominate:
Cyclopropane stereochemistry also influences conformation. cis-1,2-Disubstituted cyclopropylamines—accessed via Simmons-Smith cyclopropanation of allyl urea derivatives—impart restricted rotation to the carboxamide bond, enhancing target selectivity [7]. Recent advances employ iridium-catalyzed asymmetric hydrogenation of cyclopropenylamides to access chiral cyclopropylamines with 95% ee, though scalability remains challenging [3].
Table 3: Enantiomeric Excess in Stereoselective Syntheses
Chiral Method | Key Reagent/Catalyst | Target Stereocenter | ee (%) |
---|---|---|---|
Chiral reduction | (+)-DIP-Cl | Piperidine C4 | 88 |
Enzymatic hydrolysis | CAL-B lipase | Piperidine C4 | >99 |
Diastereomeric resolution | (1R,2S)-(−)-Ephedrine | Piperidine C4 | 96 |
Asymmetric hydrogenation | Ir-(S)-PHOX | Cyclopropane C1 | 95 |
Comprehensive Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0